ethyl 1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate typically involves the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The reaction is carried out under reflux conditions for 18 hours, followed by purification using column chromatography with silica gel and elution with chloroform and methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Ethyl 1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular receptors to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-®-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidine-1-carboxylate
- (Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-2,4-thiazolidinedione
Uniqueness
Ethyl 1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate is unique due to its specific sulfonyl and piperidine-4-carboxylate groups, which confer distinct chemical and biological properties. These groups enhance its solubility, stability, and biological activity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C19H25N3O4S |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
ethyl 1-(3,5-dimethyl-1-phenylpyrazol-4-yl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C19H25N3O4S/c1-4-26-19(23)16-10-12-21(13-11-16)27(24,25)18-14(2)20-22(15(18)3)17-8-6-5-7-9-17/h5-9,16H,4,10-13H2,1-3H3 |
InChI Key |
CHWKOGUXBSACKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)C |
Origin of Product |
United States |
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